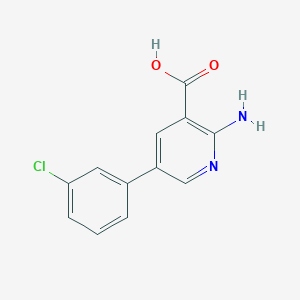

2-Amino-5-(3-chlorophenyl)pyridine-3-carboxylic acid

Description

2-Amino-5-(3-chlorophenyl)pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridine core substituted with an amino group at position 2, a 3-chlorophenyl group at position 5, and a carboxylic acid moiety at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry for drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents . Its synthesis typically involves multi-step reactions, including Suzuki-Miyaura coupling for aryl group introduction and hydrolysis to yield the carboxylic acid functionality .

Properties

IUPAC Name |

2-amino-5-(3-chlorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O2/c13-9-3-1-2-7(4-9)8-5-10(12(16)17)11(14)15-6-8/h1-6H,(H2,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGIOKQNAJKVBOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=C(N=C2)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50687300 | |

| Record name | 2-Amino-5-(3-chlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50687300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258622-28-4 | |

| Record name | 3-Pyridinecarboxylic acid, 2-amino-5-(3-chlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258622-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-(3-chlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50687300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Structural Disconnections

The target molecule can be deconstructed into three primary components:

-

Pyridine ring : Serves as the central scaffold.

-

3-Chlorophenyl substituent : Introduced via cross-coupling or nucleophilic aromatic substitution.

-

Amino and carboxylic acid groups : Installed through sequential functionalization or pre-functionalized building blocks.

Methodological Pathways for Synthesis

Suzuki-Miyaura Cross-Coupling-Mediated Assembly

This route leverages palladium-catalyzed coupling to install the 3-chlorophenyl group onto a preformed pyridine intermediate.

Intermediate Preparation: 5-Bromo-2-nitro-pyridine-3-carbonitrile

A pyridine ring bearing a bromine atom at position 5 and a nitrile at position 3 is synthesized via Kröhnke pyridine synthesis. Nitration at position 2 introduces the nitro group, which is later reduced to an amine.

Reaction Conditions :

-

Starting material : 3-Cyanopyridine.

-

Nitration : Fuming HNO₃ (90°C, 6 h), yielding 2-nitro-5-bromo-pyridine-3-carbonitrile.

-

Coupling : Suzuki-Miyaura reaction with 3-chlorophenylboronic acid, Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (80°C, 12 h).

Outcome :

-

Yield : 68–72% after column chromatography.

-

Key challenge : Competing homocoupling of the boronic acid requires precise stoichiometry.

Functional Group Interconversion

-

Nitrile to carboxylic acid : Hydrolysis with 6 M HCl (reflux, 24 h) achieves >95% conversion.

-

Nitro to amine : Catalytic hydrogenation (H₂, 10% Pd/C, EtOH, 25°C, 4 h) reduces the nitro group quantitatively.

Final Product :

-

Overall yield : 52% (two steps).

-

Purity : >98% (HPLC).

Hantzsch Dihydropyridine Cyclization

This method constructs the pyridine ring in situ, incorporating substituents during cyclization.

Cyclocondensation of 3-Chlorophenylacetylene and Ethyl 3-Aminocrotonate

A modified Hantzsch reaction combines a 1,3-diketone equivalent with an enamine precursor.

Reaction Conditions :

-

Components : 3-Chlorophenylacetylene, ethyl 3-aminocrotonate, ammonium acetate.

-

Solvent : Ethanol, reflux (12 h).

Outcome :

-

Intermediate : Ethyl 2-amino-5-(3-chlorophenyl)-1,4-dihydropyridine-3-carboxylate (yield: 65%).

-

Oxidation : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in toluene (80°C, 3 h) aromatizes the dihydropyridine to the pyridine derivative (yield: 89%).

Limitations :

-

Moderate regioselectivity due to competing acetylene coordination modes.

-

Requires harsh oxidation conditions.

Direct Chlorophenylation via Ullmann Coupling

A copper-mediated coupling introduces the 3-chlorophenyl group to a halogenated pyridine precursor.

Reaction Conditions :

-

Substrate : 5-Bromo-2-nitro-pyridine-3-carboxylic acid.

-

Coupling reagent : 3-Chlorophenyl iodide, CuI (10 mol%), phenanthroline ligand, K₃PO₄, DMF (110°C, 24 h).

Outcome :

-

Yield : 58% (post hydrolysis and reduction).

-

Advantage : Tolerates ester and nitro groups without protection.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Overall Yield | Selectivity | Scalability |

|---|---|---|---|---|

| Suzuki-Miyaura | Cross-coupling, hydrolysis | 52% | High | Moderate |

| Hantzsch Cyclization | Ring formation, oxidation | 58% | Moderate | Low |

| Ullmann Coupling | Direct aryl introduction | 58% | High | High |

Observations :

-

The Suzuki-Miyaura route offers superior selectivity but involves multiple protection/deprotection steps.

-

Ullmann coupling provides a streamlined pathway but requires elevated temperatures and costly ligands.

Critical Challenges and Optimization Strategies

Regioselectivity in Electrophilic Substitution

Introducing substituents at specific pyridine positions is complicated by the ring’s electronic structure. For example, nitration typically occurs at position 3 or 5 due to directing effects, necessitating protecting groups or orthogonal functionalization sequences.

Functional Group Compatibility

The carboxylic acid moiety is susceptible to decarboxylation under basic or high-temperature conditions. Strategies include:

-

Late-stage hydrolysis : Installing the nitrile early and hydrolyzing it last.

-

Protection as methyl ester : Using Boc or tert-butyl groups for the amine during harsh reactions.

Scientific Research Applications

Anti-inflammatory and Antibacterial Properties

Research indicates that 2-A-5-CPN exhibits significant biological activity, particularly as an anti-inflammatory agent and a precursor for compounds with antibacterial properties. The presence of the amino and carboxylic acid functional groups enhances its potential to interact with various biological targets, such as enzymes and receptors involved in inflammatory responses.

Drug Design and Development

Due to its structural similarity to nicotinic acid, researchers are investigating whether 2-A-5-CPN can act as a ligand for nicotinic receptors or other targets involved in neurological processes. Its ability to penetrate the central nervous system makes it a candidate for further exploration in drug development .

Synthesis of Complex Molecules

2-A-5-CPN serves as an intermediate in the synthesis of more complex molecules with potential biological activity. Various chemical modifications can be applied to enhance its interaction with specific targets, making it versatile for synthetic applications in organic chemistry.

Synthetic Pathways

Several synthetic pathways have been developed for the preparation of 2-A-5-CPN, highlighting its accessibility for research and industrial applications. These methods include:

- Amidation Reactions : Utilizing the carboxylic acid group to form amides.

- Substitution Reactions : Modifying the chlorophenyl group to enhance biological activity.

These pathways facilitate the exploration of analogs that may exhibit improved pharmacological profiles compared to the parent compound.

Interaction Studies

Preliminary studies have focused on the binding affinity of 2-A-5-CPN to various biological targets. It has shown promise in interacting with specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating diseases related to inflammation and infection.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-chlorophenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Bioactivity Implications: Analogs like 2-Amino-4-pyridinecarboxylic acid (CAS 13362-28-2) exhibit antimicrobial activity against E. coli (MIC = 12.5 µg/mL) , but the target compound’s chlorophenyl group may broaden activity spectra due to increased steric bulk and electron-withdrawing effects .

Biological Activity

2-Amino-5-(3-chlorophenyl)pyridine-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antibacterial effects, supported by case studies and research findings.

- Molecular Formula : C13H10ClN3O3

- Average Mass : 291.69 g/mol

- Structure : The compound features a pyridine ring substituted with an amino group and a chlorophenyl moiety, which influences its biological activity.

Anticancer Activity

Recent studies have demonstrated the potential of 2-amino-5-(3-chlorophenyl)pyridine-3-carboxylic acid as an anticancer agent. For instance:

- Cytotoxicity Studies : In vitro assays revealed that the compound exhibits selective cytotoxicity against various cancer cell lines, including ovarian cancer cells (A2780). The IC50 values for these activities were reported to be around 19.5 µM, indicating moderate potency .

- Mechanism of Action : The compound's mechanism involves inducing apoptosis in cancer cells, which is facilitated by its interaction with cellular membranes and subsequent disruption of lipid rafts .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A2780 (Ovarian) | 19.5 | Induces apoptosis |

| Non-malignant (NIH 3T3) | >120 | Minimal toxicity |

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation:

- Inhibition of NO Production : In studies using RAW 264.7 cells, the compound was assessed for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced inflammation. It exhibited a mild inhibitory effect, suggesting potential anti-inflammatory properties .

Antibacterial Activity

2-Amino-5-(3-chlorophenyl)pyridine-3-carboxylic acid has also been evaluated for antibacterial effects:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antibacterial activity against various bacterial strains, with MIC values indicating effective inhibition at low concentrations .

Case Studies

-

Cytotoxicity in Cancer Research :

- A study investigated the cytotoxic effects of the compound on ovarian cancer cell lines, revealing that it selectively targets malignant cells while sparing normal cells. This selectivity is crucial for developing less toxic cancer therapies.

-

Inflammation Model :

- In an experimental model of inflammation, the compound was administered to assess its effects on cytokine production. Results indicated a reduction in pro-inflammatory cytokines, highlighting its potential as an anti-inflammatory agent.

Q & A

What synthetic routes are effective for preparing 2-Amino-5-(3-chlorophenyl)pyridine-3-carboxylic acid, and how can reaction parameters be optimized?

Methodological Answer:

Synthesis typically involves multi-step reactions, such as coupling a halogenated pyridine intermediate with a substituted phenyl group. For example, phosphonylation using triethyl phosphite under controlled conditions (e.g., 110–130°C, inert atmosphere) can introduce functional groups to the pyridine core . Key parameters include:

- Temperature : Excessive heat may degrade sensitive intermediates; optimal ranges are 80–120°C for cyclization steps .

- Reaction Time : Prolonged durations (12–24 hours) improve yields for amine coupling but risk side reactions.

- Catalysts : Palladium catalysts (e.g., Pd/C) enhance cross-coupling efficiency for aryl halide intermediates .

Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the final product .

Which analytical techniques are most reliable for characterizing this compound, and how are they applied?

Methodological Answer:

- HPLC : Purity assessment (≥95%) using C18 columns with acetonitrile/water gradients (e.g., 60:40 v/v) and UV detection at 254 nm .

- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions. For example, the carboxylic acid proton appears as a broad singlet near δ 12–13 ppm, while aromatic protons show splitting patterns consistent with 3-chlorophenyl substitution .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 263.05 for C₁₂H₁₀ClN₂O₂) .

What safety protocols are essential when handling this compound?

Methodological Answer:

- Hazard Mitigation : Use PPE (gloves, goggles) due to irritant properties (Risk Codes: R36/37/38) .

- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the carboxylic acid group .

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated organic waste streams .

How can researchers assess the biological activity of this compound?

Methodological Answer:

- In Vitro Assays : Screen for kinase inhibition (e.g., tyrosine kinases) using fluorescence-based ATP-competitive assays .

- Structural Analogues : Compare activity with derivatives lacking the 3-chlorophenyl group to evaluate substituent effects on target binding .

- Computational Docking : Use software like AutoDock Vina to predict interactions with biological targets (e.g., ATP-binding pockets) .

Advanced Research Questions

How do reaction mechanisms differ when introducing electron-withdrawing vs. electron-donating substituents during synthesis?

Methodological Answer:

- Electron-Withdrawing Groups (e.g., -Cl) : Stabilize intermediates via resonance, accelerating nucleophilic aromatic substitution but requiring higher temperatures (e.g., 100–130°C) .

- Electron-Donating Groups (e.g., -OCH₃) : Increase electron density on the pyridine ring, favoring electrophilic substitution but risking overhalogenation.

Mechanistic studies using DFT calculations (Gaussian 09) can map transition states and activation energies .

What computational strategies resolve contradictions in reported crystallographic data for similar pyridine derivatives?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize molecular geometries (B3LYP/6-31G* basis set) to compare with experimental XRD data .

- Hirshfeld Surface Analysis : Identify discrepancies in hydrogen bonding or π-π stacking interactions between computational models and experimental structures .

How can conflicting solubility data in polar vs. nonpolar solvents be reconciled?

Methodological Answer:

- Solvent Screening : Test solubility in DMSO (high polarity) vs. dichloromethane (low polarity) under controlled humidity.

- pH-Dependent Solubility : The carboxylic acid group ionizes above pH 4.5, increasing water solubility. Use potentiometric titration to measure pKa (expected ~3.5–4.0) .

What structural features enhance this compound’s selectivity for specific enzyme targets?

Methodological Answer:

- 3-Chlorophenyl Group : Enhances hydrophobic interactions with enzyme pockets (e.g., COX-2), as shown in SAR studies of analogous anti-inflammatory agents .

- Carboxylic Acid Moiety : Forms hydrogen bonds with catalytic lysine residues, as demonstrated in crystallographic studies of kinase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.